Cas no 2171669-73-9 (4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
- EN300-1491445
- 2171669-73-9
- 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
-
- インチ: 1S/C25H28N2O5S/c1-25(2)15-27(11-12-33-25)23(30)21(13-22(28)29)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-15H2,1-2H3,(H,26,31)(H,28,29)
- InChIKey: ZJAIONYIUVJDBK-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1(C)C
計算された属性
- せいみつぶんしりょう: 468.17189317g/mol
- どういたいしつりょう: 468.17189317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491445-5000mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1491445-250mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491445-1000mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1491445-1.0g |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1491445-500mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491445-2500mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491445-10000mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491445-100mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491445-50mg |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171669-73-9 | 50mg |
$2829.0 | 2023-09-28 |
4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報
Recent Advances in the Study of 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171669-73-9)
The compound 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171669-73-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiomorpholine and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.
One of the key findings in recent research is the role of this compound in enhancing the stability and bioavailability of peptide-based therapeutics. The Fmoc group, in particular, has been shown to protect the amino functionality during solid-phase peptide synthesis (SPPS), thereby improving yield and purity. Additionally, the thiomorpholine moiety contributes to the compound's metabolic stability, making it a promising candidate for the development of orally bioavailable drugs. Researchers have also investigated its interactions with various enzymes, revealing potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid as a precursor for the synthesis of protease inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against key proteases involved in viral replication, suggesting its utility in antiviral drug development. Furthermore, the compound's compatibility with green chemistry principles, such as reduced solvent usage and lower energy consumption during synthesis, aligns with the growing emphasis on sustainable pharmaceutical manufacturing.
Another notable application of this compound lies in its use as a linker in antibody-drug conjugates (ADCs). Recent advancements in ADC technology have highlighted the need for stable and cleavable linkers that can efficiently deliver cytotoxic payloads to target cells. The thiomorpholine and Fmoc functionalities of this compound provide both stability in circulation and controlled release upon reaching the target site, making it an attractive option for next-generation ADCs. Preliminary in vivo studies have shown promising results, with improved therapeutic indices and reduced off-target effects.
Despite these advancements, challenges remain in the large-scale production and optimization of this compound. Researchers are actively exploring novel synthetic routes to improve yield and reduce costs, as well as investigating its potential toxicity and pharmacokinetic properties. Future studies are expected to focus on expanding its applications in personalized medicine and combination therapies, leveraging its unique chemical properties to address unmet medical needs.
In conclusion, 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171669-73-9) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its applications in peptide synthesis, enzyme inhibition, and targeted drug delivery underscore its potential to drive innovation in drug development. Continued research and collaboration across academia and industry will be essential to fully realize its therapeutic potential and overcome existing challenges.
2171669-73-9 (4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid) 関連製品
- 894050-86-3(2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide)
- 897614-78-7(N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-(trifluoromethyl)benzamide)
- 2171359-69-4(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}propanoic acid)
- 1805578-61-3(Methyl 3-bromo-4-cyano-5-hydroxybenzoate)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 2227817-67-4((1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol)
- 2680730-13-4(3-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2171447-47-3(2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)
- 2171868-87-2(4-(5-amino-2-methylpiperidin-3-yl)benzoic acid)
- 941927-86-2(2-methyl-7-(thiophen-2-yl)-5-{4-(trifluoromethyl)phenylmethyl}-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)




